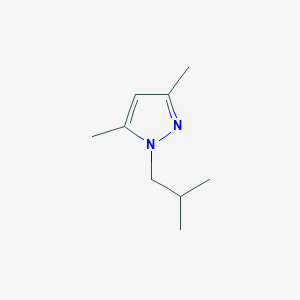![molecular formula C13H8Cl2N2O2 B2750834 [(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate CAS No. 287917-88-8](/img/structure/B2750834.png)
[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoate is a common component in various compounds and is often used as a food preservative . Dichloropyridinyl compounds are used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of benzoate compounds often involves the acylation of alcohols with benzoyl chloride . Dichloropyridinyl compounds can be synthesized through various methods, including the oxidation of dichloropyridine .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction . The structure is often determined by the arrangement and types of bonds between the atoms in the compound .Chemical Reactions Analysis
Benzoate compounds can undergo various chemical reactions, including esterification . Dichloropyridinyl compounds can participate in reactions such as nitration and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-11-6-9(7-12(15)17-11)8-16-19-13(18)10-4-2-1-3-5-10/h1-8H/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCFHXCAFCBTLM-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)

![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)
![N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2750760.png)



![4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2750766.png)
![7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2750767.png)
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)
![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2750771.png)
![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)
